(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone
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Overview
Description
(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- A study highlighted the synthesis of novel compounds with a structure incorporating elements similar to the queried compound, focusing on their potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds, particularly those with certain substituents, showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), surpassing that of ofloxacin, a commonly used antibiotic. This suggests a potential application in developing new antibacterial agents to combat resistant strains (Inoue et al., 1994).
Structural Exploration and Antiproliferative Activity
- Another research focused on synthesizing and analyzing a compound with a structure closely related to the queried compound for its antiproliferative activity. The study involved detailed structural characterization and highlighted the potential of such compounds in cancer research, particularly in the development of novel anticancer drugs (Prasad et al., 2018).
Synthesis and Biological Evaluation as Serotonin Antagonists
- Research into quinoxalin-2-carboxamides, which share structural similarities with the queried compound, demonstrated their potential as serotonin type-3 (5-HT3) receptor antagonists. These compounds were designed and synthesized based on the pharmacophoric requirements of 5-HT3 receptor antagonists, indicating their potential application in treating conditions associated with serotonin dysregulation (Mahesh et al., 2011).
Novel Bioactive Heterocycles Synthesis
- A study on the synthesis, structural exploration, and biological properties of novel heterocyclic compounds, including those similar to the queried compound, revealed potential antimicrobial and antiviral applications. The synthesis process and the analysis of molecular and crystal structures provided insights into the interaction of these compounds with biological targets, contributing to the development of new therapeutic agents (Vaksler et al., 2023).
Mechanism of Action
Mode of Action
Oxadiazole derivatives often act by interacting with biological targets and modulating their activity .
Biochemical Pathways
Without specific information on “(4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone”, it’s difficult to say which biochemical pathways it might affect. Oxadiazole derivatives have been found to impact a variety of pathways, depending on their specific structure and targets .
Properties
IUPAC Name |
[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12(2)17-22-23-18(26-17)13-7-9-24(10-8-13)19(25)16-11-20-14-5-3-4-6-15(14)21-16/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDFFIPKNJXIJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.